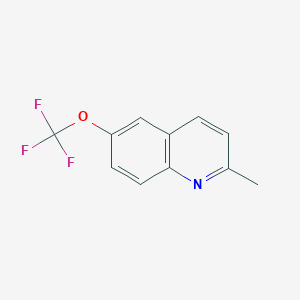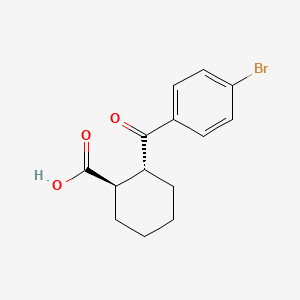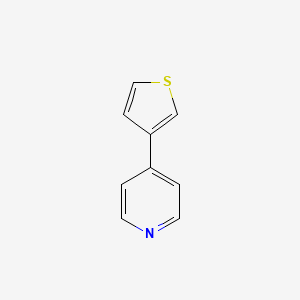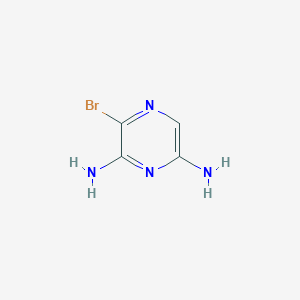
3-Bromo-pyrazine-2,6-diamine
概要
説明
3-Bromo-pyrazine-2,6-diamine is a chemical compound with the molecular formula C4H5BrN4 and a molecular weight of 189.0143 . It is classified under the category of halides .
Synthesis Analysis
The synthesis of pyrazine derivatives, including 3-Bromo-pyrazine-2,6-diamine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthetic route for 3-Bromo-pyrazine-2,6-diamine is not clearly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of 3-Bromo-pyrazine-2,6-diamine has been optimized using methods like DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-pyrazine-2,6-diamine are not explicitly mentioned in the available literature, pyrazine derivatives have been noted for their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-pyrazine-2,6-diamine, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .
科学的研究の応用
1. Heterocyclic Amplifiers in Phleomycin Studies
3-Bromo-pyrazine-2,6-diamine has been utilized in the preparation of 1H-imidazo[4,5-b]pyrazines and pyrazino[2,3-b]pyrazines. These compounds were examined for their slight activity as amplifiers of phleomycin, an antibiotic used in cancer treatment (Barlin & Ireland, 1984).
2. Development of Metal String Complexes
A pyrazine-modulated oligo-alpha-pyridylamino ligand, derived from 3-Bromo-pyrazine-2,6-diamine, was synthesized and used in creating linear heptacobalt(II) metal string complexes. These complexes demonstrated potential for use in optoelectronic materials due to their unique structural and electrochemical properties (Wang et al., 2007).
3. Facilitation of Organic Syntheses
3-Bromo-pyrazine-2,6-diamine facilitated the synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives. This was achieved through a three-component reaction, showcasing the compound's versatility in organic synthesis (Piltan, 2014).
4. Synthesis of Pyrazine Derivatives for Optoelectronic Applications
The compound was used in the synthesis of dipyrrolopyrazine (DPP) derivatives. These derivatives, particularly the 1,7-derivatives, showed promise as organic materials for optoelectronic applications due to their advantageous optical and thermal properties (Meti et al., 2017).
5. Luminescent Metal-Organic Frameworks
3-Bromo-pyrazine-2,6-diamine was a key component in forming a luminescent honeycomb, hollow, tubular metal-organic framework. This demonstrates its utility in creating structures with potential applications in photonics and nanotechnology (Shestopalov et al., 2009).
6. Antiviral Activity Investigation
A pyrazino-pyrazine derivative, closely related to 3-Bromo-pyrazine-2,6-diamine, showed in vitro antiviral activity against a range of viruses, highlighting the potential medicinal applications of related compounds (Verini et al., 1975).
7. Antibacterial Properties
The compound was used in the synthesis of 5-Chloro-1HIndole-2,3-Dione derivatives, which showed good antibacterial activity against certain microorganisms, showcasing its potential in antibacterial research (Tribak et al., 2018).
Safety and Hazards
While specific safety data for 3-Bromo-pyrazine-2,6-diamine is not available, general safety precautions for handling similar bromo-containing compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
The future directions for research on 3-Bromo-pyrazine-2,6-diamine and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be conducted on their safety and hazards, as well as potential applications in various fields .
特性
IUPAC Name |
3-bromopyrazine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBERWXUOPUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-pyrazine-2,6-diamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

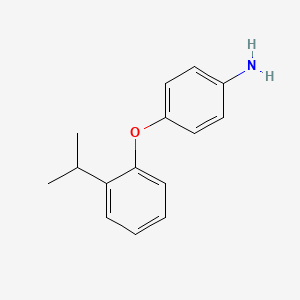
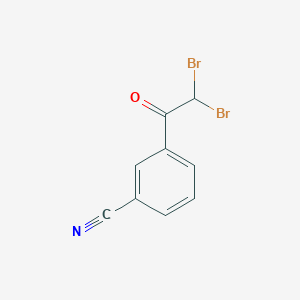
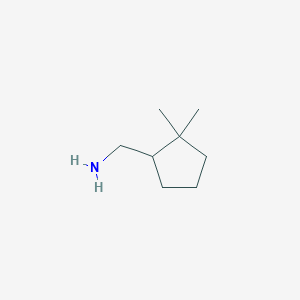

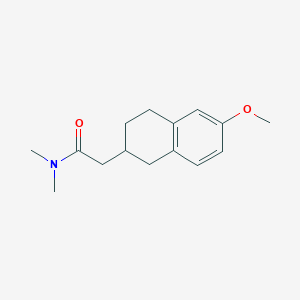
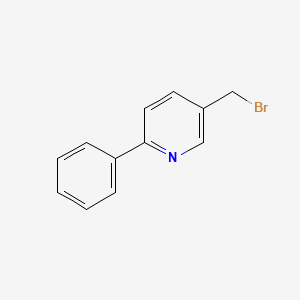
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)



